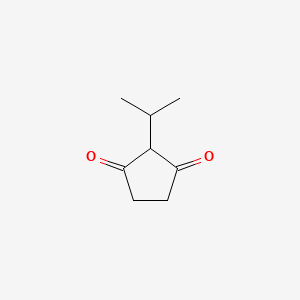
2-(3-Methylphenyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)ethanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a 3-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(3-Methylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium hydrosulfide in an aqueous medium. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thiol group.
Industrial Production Methods: On an industrial scale, thiols are often produced by the reaction of alkyl halides with hydrogen sulfide in the presence of a catalyst. For this compound, the process would involve the use of 3-methylbenzyl chloride and hydrogen sulfide gas over an acidic solid catalyst, such as alumina .
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using iodine or bromine to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine or bromine in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid.
Substitution: Alkyl halides in the presence of a base such as sodium hydrosulfide.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Applications De Recherche Scientifique
2-(3-Methylphenyl)ethanethiol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems, particularly in the formation and breaking of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic properties, including its role in redox biology and as a precursor for drug synthesis.
Mécanisme D'action
The primary mechanism of action for 2-(3-Methylphenyl)ethanethiol involves its thiol group, which can participate in redox reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in maintaining the structure and function of proteins. This compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .
Comparaison Avec Des Composés Similaires
Ethanethiol: A simpler thiol with a similar structure but without the aromatic ring.
1-Butanethiol: Another thiol with a longer alkyl chain.
Thiophenol: Contains a thiol group directly attached to a benzene ring.
Comparison: 2-(3-Methylphenyl)ethanethiol is unique due to the presence of both an aromatic ring and a thiol group, which imparts distinct chemical properties. Compared to ethanethiol and 1-butanethiol, it has a higher molecular weight and a more complex structure, leading to different reactivity and applications. Thiophenol, while similar in having an aromatic ring, lacks the ethyl chain, which affects its physical and chemical properties .
Propriétés
IUPAC Name |
2-(3-methylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXFGJIBHXAMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate](/img/structure/B7906284.png)
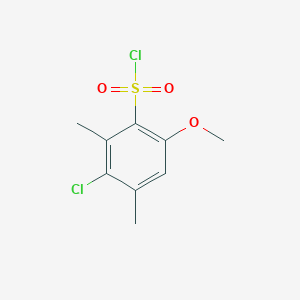
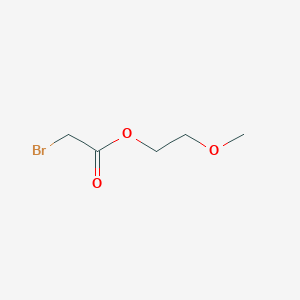
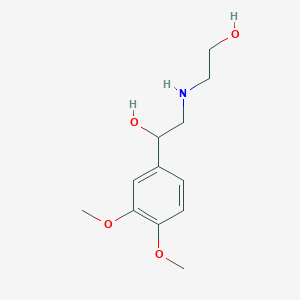



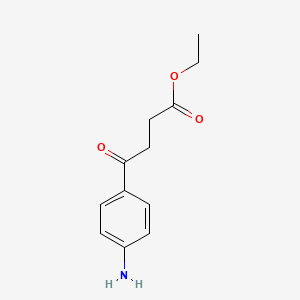
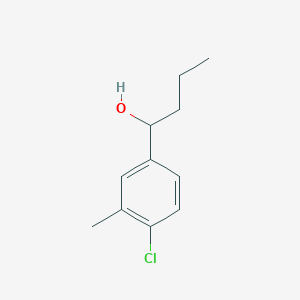
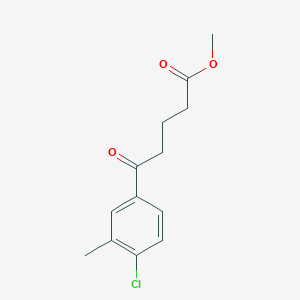
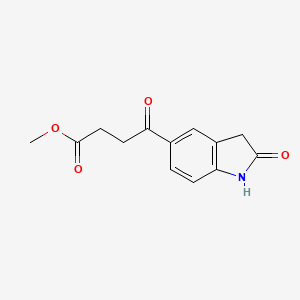
![2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B7906316.png)
